2-(Cyclohexyloxy)ethylamine
Overview
Description
2-(Cyclohexyloxy)ethylamine is an organic compound with the molecular formula C8H17NO. It is a versatile chemical used in various scientific research applications due to its unique properties. The compound is characterized by the presence of a cyclohexyloxy group attached to an ethylamine moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)ethylamine can be achieved through several methods. One notable method involves the continuous flow synthesis starting from cyclohexanone. This process includes multiple chemical transformations and in-line separation without intermediate purification. The overall yield of this multi-step flow method can reach up to 56% with a total residence time of 44.5 minutes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced flow synthesis techniques to ensure high yield and purity. The continuous flow synthesis method is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the ethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyloxyethyl oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(Cyclohexyloxy)ethylamine is widely used in scientific research due to its diverse applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but lacks the ethylamine moiety.
2-Cyclohexyl-ethylamine: Another compound with a cyclohexyl group attached to an ethylamine moiety, but without the oxygen atom.
Uniqueness
2-(Cyclohexyloxy)ethylamine is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications .
Biological Activity
2-(Cyclohexyloxy)ethylamine, with the molecular formula C8H17NO, is an organic compound notable for its diverse biological activities and applications in scientific research. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.
Chemical Structure and Properties
The compound consists of a cyclohexyloxy group linked to an ethylamine moiety. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction influences several biological processes, including neurotransmission and enzyme regulation.
Key Mechanisms:
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing mood and behavior.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Some investigations suggest potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Activity : The compound may reduce inflammation in certain models, indicating possible therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Neuroprotection | Reduces oxidative stress in neurons | |
Antimicrobial | Inhibits growth of specific bacteria | |
Anti-inflammatory | Decreases markers of inflammation |
Case Studies
-
Neuroprotective Study :
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results showed significant reductions in cell death compared to controls, indicating its potential as a neuroprotective agent. -
Antimicrobial Research :
In a comparative study, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents. -
Anti-inflammatory Analysis :
An experimental model of inflammation was used to assess the anti-inflammatory properties of the compound. It significantly reduced pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases.
Properties
IUPAC Name |
2-cyclohexyloxyethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLYEIVTROYUCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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